molecular formula C7H11N3O B13945275 1-Pivaloyl-1,2,4-triazole CAS No. 60718-52-7

1-Pivaloyl-1,2,4-triazole

Cat. No.: B13945275
CAS No.: 60718-52-7
M. Wt: 153.18 g/mol
InChI Key: UJTIGDOKKYGPSB-UHFFFAOYSA-N
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Description

1-Pivaloyl-1,2,4-triazole is a derivative of the 1,2,4-triazole family, which is known for its versatile chemical properties and significant biological activities. The compound features a pivaloyl group attached to the triazole ring, enhancing its stability and reactivity. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Pivaloyl-1,2,4-triazole can be synthesized through several methods. One common approach involves the reaction of pivaloyl chloride with 1,2,4-triazole in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the pivaloyl chloride acting as an acylating agent.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature and pressure, optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Pivaloyl-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different triazole derivatives.

    Substitution: The pivaloyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield triazole oxides, while substitution can produce a variety of functionalized triazoles.

Scientific Research Applications

1-Pivaloyl-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and is used in studying reaction mechanisms.

    Biology: The compound is investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Research focuses on its potential as an anticancer agent, antimicrobial agent, and in the treatment of other diseases.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 1-pivaloyl-1,2,4-triazole exerts its effects involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, disrupting normal biochemical processes. This inhibition can lead to therapeutic effects, such as the suppression of cancer cell growth or the inhibition of microbial activity.

Comparison with Similar Compounds

    1,2,3-Triazole: Another triazole isomer with different chemical properties and biological activities.

    1,2,4-Triazole: The parent compound of 1-pivaloyl-1,2,4-triazole, known for its broad range of applications.

    Fluconazole: A triazole derivative used as an antifungal agent.

Uniqueness: this compound stands out due to its enhanced stability and reactivity, attributed to the presence of the pivaloyl group. This modification allows for unique applications in medicinal chemistry and materials science, distinguishing it from other triazole derivatives.

Conclusion

This compound is a compound of significant interest in various scientific fields

Properties

CAS No.

60718-52-7

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

2,2-dimethyl-1-(1,2,4-triazol-1-yl)propan-1-one

InChI

InChI=1S/C7H11N3O/c1-7(2,3)6(11)10-5-8-4-9-10/h4-5H,1-3H3

InChI Key

UJTIGDOKKYGPSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)N1C=NC=N1

Origin of Product

United States

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